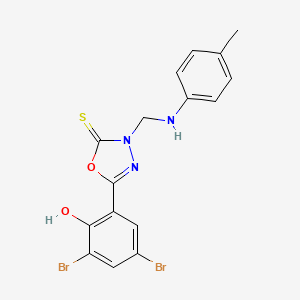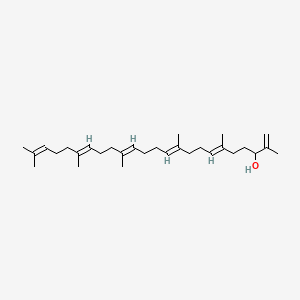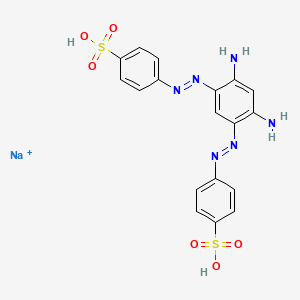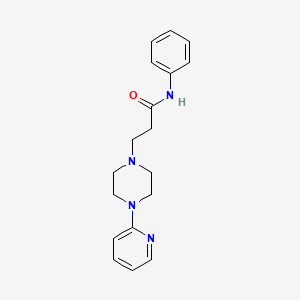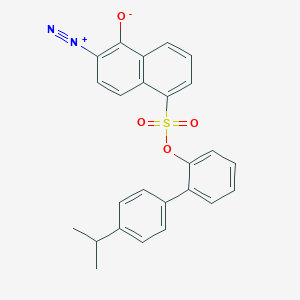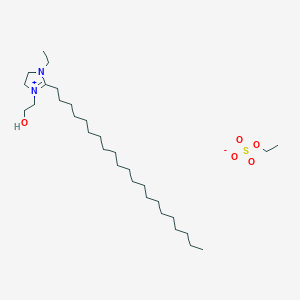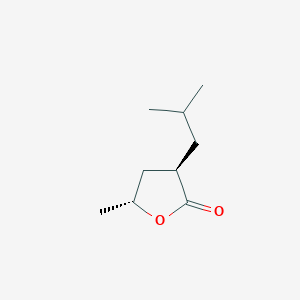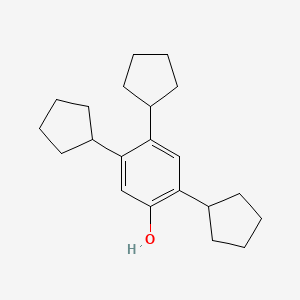
2,4,5-Tricyclopentylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tricyclopentylphenol is an organic compound with the molecular formula C21H30O It is a phenolic compound characterized by the presence of three cyclopentyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 2,4,5-Tricyclopentylphenol typically involves the alkylation of phenol with cyclopentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenoxide ion. The reaction conditions include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance solubility and reaction rates .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
2,4,5-Tricyclopentylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding cyclohexyl derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclopentylquinones, while nitration with nitric acid can produce nitro derivatives of this compound .
Aplicaciones Científicas De Investigación
2,4,5-Tricyclopentylphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s phenolic nature allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tricyclopentylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopentyl groups can enhance the compound’s hydrophobic interactions with lipid membranes, affecting cellular uptake and distribution .
Comparación Con Compuestos Similares
2,4,5-Tricyclopentylphenol can be compared with other phenolic compounds such as 2,4,5-Trichlorophenol and 2,4,5-Trichlorophenoxyacetic acid. While these compounds share a phenolic core, their substituents and resulting properties differ significantly:
2,4,5-Trichlorophenol: This compound has three chlorine atoms attached to the benzene ring, making it more hydrophobic and toxic compared to this compound.
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide, this compound has an acetic acid group attached to the phenol, giving it different chemical and biological properties.
The uniqueness of this compound lies in its cyclopentyl groups, which confer distinct steric and electronic effects, making it a valuable compound for various applications.
Propiedades
Número CAS |
60834-64-2 |
|---|---|
Fórmula molecular |
C21H30O |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2,4,5-tricyclopentylphenol |
InChI |
InChI=1S/C21H30O/c22-21-14-19(16-9-3-4-10-16)18(15-7-1-2-8-15)13-20(21)17-11-5-6-12-17/h13-17,22H,1-12H2 |
Clave InChI |
FMBDEJSPLWJSTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=C(C=C2C3CCCC3)O)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




